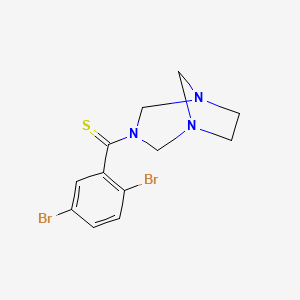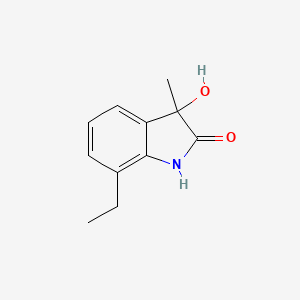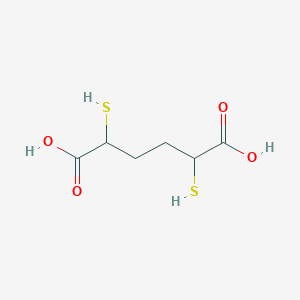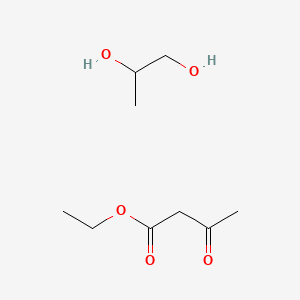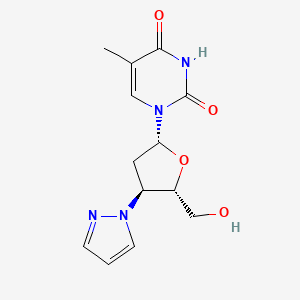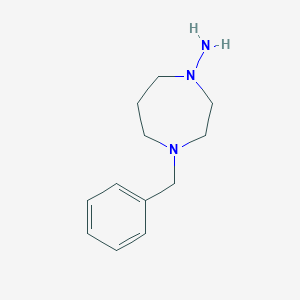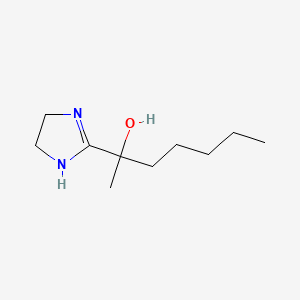
2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol is a compound that features an imidazole ring fused with a heptanol chain. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as nickel and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 4,5-Dihydro-1H-imidazole-2-carboxylic acid
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one
Uniqueness
What sets 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-heptanol apart is its unique combination of the imidazole ring and the heptanol chain. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in drug development and materials science .
Eigenschaften
CAS-Nummer |
77501-17-8 |
|---|---|
Molekularformel |
C10H20N2O |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1H-imidazol-2-yl)heptan-2-ol |
InChI |
InChI=1S/C10H20N2O/c1-3-4-5-6-10(2,13)9-11-7-8-12-9/h13H,3-8H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
KKCQSQKLENMSBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(C1=NCCN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)
